N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a carbonyl group, a benzofuran ring, and a furan ring.
Preparation Methods
The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide typically involves multi-step organic synthesis procedures. Methoxyphenyl derivatives can be synthesized through a series of reactions involving the coupling of phenols with methanol. Benzofuran rings can be synthesized through cyclization reactions. Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide undergoes various types of chemical reactions due to its functional groups. The carbonyl group is reactive, particularly in nucleophilic addition reactions. The benzofuran and furan rings might undergo electrophilic aromatic substitution. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and molecular docking.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The carbonyl and amide groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The benzofuran and furan rings may interact with various biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share structural similarities but differ in their specific functional groups and biological activities. N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide is unique due to its combination of a methoxyphenyl group, a carbonyl group, and both benzofuran and furan rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-7-4-10-27-19)8-9-18(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPXWJQXKLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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